molecular formula C8H10ClN3O B8162362 6-chloro-N-propylpyrazine-2-carboxamide

6-chloro-N-propylpyrazine-2-carboxamide

Cat. No. B8162362
M. Wt: 199.64 g/mol
InChI Key: GTNFJDXRMYBTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-propylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-propylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-propylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Compounds : It is used in the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines (El-Khawaga et al., 2009). Additionally, it assists in converting 2-aminopyrazine-3-carboxamide into various pteridine derivatives (Albert, 1979).

  • Antimicrobial and Antiviral Activities : The compound has shown potential in antimycobacterial, antibacterial, antifungal, and antiviral activities. Specifically, different derivatives of 6-chloro-N-propylpyrazine-2-carboxamide, such as 6-chloro-N-octylpyrazine-2-carboxamide and 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide, have demonstrated bioactivity against Mycobacterium tuberculosis, among other pathogens (Servusová-Vaňásková et al., 2015), (Aijijiyah et al., 2020), (Zítko et al., 2015).

  • Other Derivatives and Activities : Various derivatives of 6-chloro-N-propylpyrazine-2-carboxamide, like 5-alkylamino-N-phenylpyrazine-2-carboxamides, have been studied for similar or increased activity against strains of Mycobacterium tuberculosis and Mycobacterium kansasii (Zítko et al., 2015). Moreover, substituted pyrazinecarboxamides, which include variations of this compound, exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity (Doležal et al., 2006).

  • Biodegradation Studies : While not directly related to 6-chloro-N-propylpyrazine-2-carboxamide, studies on the biodegradation of atrazine, a related compound, have been conducted. These include the degradation of atrazine into various byproducts like ammeline and analysis of its concentrations in environmental samples (Masaphy et al., 1993), (Nélieu et al., 2000).

properties

IUPAC Name

6-chloro-N-propylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-2-3-11-8(13)6-4-10-5-7(9)12-6/h4-5H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNFJDXRMYBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-propylpyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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